Boc-Ser(tBu)-OH, also known as N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, is a derivative of the amino acid serine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl group on the hydroxyl group. This compound has the molecular formula and a molar mass of approximately 261.31 g/mol. Its structure allows for enhanced stability and protection during
Boc-Ser(tBu)-OH is primarily utilized in peptide synthesis where the Boc group serves as a temporary protecting group for the amino functionality. The compound can undergo various reactions, including:
The synthesis of Boc-Ser(tBu)-OH typically involves the following steps:
This method ensures that both functional groups are adequately protected for subsequent reactions .
Boc-Ser(tBu)-OH finds applications primarily in:
Studies involving Boc-Ser(tBu)-OH often focus on its interaction with various coupling reagents and its behavior during peptide synthesis. These interactions are crucial for optimizing conditions to achieve high yields and purity of desired peptides. Additionally, research may explore its solubility characteristics and stability under different pH conditions, which are essential for practical applications in organic synthesis .
Boc-Ser(tBu)-OH shares structural similarities with several other compounds, particularly those involving protected forms of serine or related amino acids. Here are some comparable compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | 1146954-88-2 | 0.98 | Ethyl ester variant |
(R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid | 86123-95-7 | 0.98 | Contains methoxy group |
N-(tert-butoxycarbonyl)-O-tert-butylserine | 51293-47-1 | 0.98 | Different protecting groups |
Boc-L-serine | 3262-72-4 | 0.97 | L-serine without tert-butyl protection |
Boc-Ser(tBu)-OH is unique due to its dual protection strategy, which enhances stability during synthetic processes compared to other derivatives that may only have single protection groups .
The tert-butyloxycarbonyl (Boc) protecting group was first introduced in the 1960s as part of efforts to streamline peptide synthesis. Its acid-labile nature addressed the need for reversible amine protection, enabling sequential peptide chain elongation. Boc-Ser(tBu)-OH emerged as a specialized derivative, combining Boc protection for the α-amino group with a tert-butyl ether for serine's hydroxyl side chain.
The compound's systematic IUPAC name, 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, reflects its bifunctional protection. Common synonyms include:
Boc-Ser(tBu)-OH belongs to the class of N- and O-protected α-amino acids. Its molecular architecture features:
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃NO₅ |
Molecular Weight | 261.31 g/mol |
Stereochemistry | L-configuration (S) |
Protection Groups | Boc (amine), t-Bu (OH) |
The SMILES notation CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
captures the branched tert-butyl groups and carbamate linkage. X-ray crystallography and NMR studies confirm the (S)-configuration at the α-carbon and spatial arrangement of protecting groups.
Boc-Ser(tBu)-OH addresses two critical challenges in SPPS:
Comparative analysis with Fmoc-protected analogs reveals distinct advantages:
Parameter | Boc Strategy | Fmoc Strategy |
---|---|---|
Deprotection Agent | TFA/HF | Piperidine |
Stability | Base-resistant | Acid-sensitive |
Applications | Hydrophobic peptides | Acid-labile sequences |
This dual protection enables synthesis of peptides containing ester linkages and thioesters, which are intolerant to basic conditions required for Fmoc removal.
Recent advancements leveraging Boc-Ser(tBu)-OH include:
The compound's versatility is further evidenced in automated synthesizers, where it achieves coupling efficiencies >99% per step when using HATU/DIPEA activation.
tert-Butoxycarbonyl-O-tert-butyl-L-serine, systematically known as 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, possesses the molecular formula C₁₂H₂₃NO₅ with a precisely determined molecular weight of 261.31 grams per mole [3] [5]. The compound is assigned Chemical Abstracts Service registry number 13734-38-8, which serves as its unique identifier in chemical databases [3] [8]. The monoisotopic mass has been calculated to be 261.157623 atomic mass units, providing additional precision for mass spectrometric applications [3].
The molecular structure encompasses twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the complexity introduced by the dual protecting group strategy employed in this serine derivative [3] [5]. This molecular composition results from the incorporation of two bulky tert-butyl-containing protecting groups onto the native serine amino acid framework [3].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃NO₅ [3] |
Molecular Weight (g/mol) | 261.31 [3] [5] |
Monoisotopic Mass (amu) | 261.157623 [3] |
CAS Registry Number | 13734-38-8 [3] [8] |
MDL Number | MFCD00079666 [5] |
The molecular architecture of tert-Butoxycarbonyl-O-tert-butyl-L-serine incorporates two distinct protecting groups that fundamentally alter the reactivity profile of the parent serine amino acid [3] . The amino group is protected by a tert-butoxycarbonyl group, commonly referred to as the protecting group, which provides acid-labile protection suitable for peptide synthesis applications [10] [12]. This protecting group demonstrates remarkable stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [12].
The hydroxyl group of the serine side chain is protected by a tert-butyl ether group, which transforms the reactive alcohol functionality into an unreactive ether [11] [3]. The tert-butyl ether protecting group can be readily removed under mild acidic conditions, restoring the original alcohol without damaging other functional groups present in the molecule [11]. This dual protection strategy enables selective manipulation of other functional groups during synthetic procedures while maintaining the integrity of both the amino and hydroxyl functionalities .
The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C, which provides a standardized method for representing the molecular structure in computational applications [5] [8]. The International Chemical Identifier key BPYLRGKEIUPMRJ-QMMMGPOBSA-N serves as a unique identifier for database searches and chemical informatics applications [5].
Table 2: Protecting Group Characteristics
Protecting Group | Position | Stability Features | Deprotection Conditions |
---|---|---|---|
tert-Butoxycarbonyl | Amino group | Basic conditions stable [10] [12] | Trifluoroacetic acid [10] |
tert-Butyl ether | Hydroxyl group | Basic hydrolysis stable [11] | Mild acidic conditions [11] |
The stereochemical configuration of tert-Butoxycarbonyl-O-tert-butyl-L-serine is defined by the L-serine backbone, which maintains the naturally occurring S-configuration at the α-carbon position [3] [8]. The compound contains one defined stereocenter, specifically at the α-carbon of the serine residue, which determines the overall stereochemical properties of the molecule [3]. This stereochemical arrangement is denoted in the systematic name as (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [8].
The optical activity of the compound has been experimentally determined, with the specific rotation [α]₂₀/D measured as +24.5±1.5° when dissolved at a concentration of 1% in dimethylformamide [2] [20]. This positive optical rotation confirms the expected L-configuration and provides a practical method for verifying the stereochemical purity of the compound [2]. The maintenance of stereochemical integrity during the protection process is crucial for applications in peptide synthesis where stereochemical fidelity directly impacts biological activity .
tert-Butoxycarbonyl-O-tert-butyl-L-serine exists as a white solid under standard laboratory conditions, presenting as a crystalline material with well-defined physical properties [14] [2]. The compound exhibits a melting point range of 80°C, providing a reliable parameter for compound identification and purity assessment [14]. Alternative sources report a slightly higher melting point range of 161-164°C for the dicyclohexylammonium salt form of the compound [2] [20].
The predicted boiling point has been calculated to be 381.9±32.0°C, though this parameter is rarely relevant for practical applications due to the compound's typical use in solution-phase chemistry [14]. The predicted density of the solid material is 1.087±0.06 grams per cubic centimeter, which falls within the expected range for organic compounds containing multiple oxygen atoms [14].
Property | Value | Source |
---|---|---|
Physical State | White solid [14] | Experimental |
Melting Point (°C) | 80 [14] | Experimental |
Melting Point (°C) - Salt Form | 161-164 [2] | Experimental |
Predicted Boiling Point (°C) | 381.9±32.0 [14] | Computational |
Predicted Density (g/cm³) | 1.087±0.06 [14] | Computational |
The solubility characteristics of tert-Butoxycarbonyl-O-tert-butyl-L-serine are influenced by the presence of both hydrophobic tert-butyl groups and the polar carboxylic acid functionality [15]. Research on protected peptides has demonstrated that compounds containing tert-butoxycarbonyl and tert-butyl protecting groups exhibit enhanced solubility in organic solvents compared to their unprotected counterparts [15]. The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide, as evidenced by its use in optical rotation measurements at 1% concentration [2].
The dual protecting group strategy significantly alters the solubility profile compared to native serine, with the bulky tert-butyl groups increasing solubility in nonpolar organic solvents while the carboxylic acid group maintains some degree of polar character [15]. Studies on protected amino acid derivatives have shown that the β-sheet-structure stability of such compounds in solution is related to their solubility characteristics and is largely independent of amino acid sequence [15].
For optimal solubility in laboratory applications, gentle heating to 37°C combined with ultrasonic bath treatment has been recommended to achieve complete dissolution [13] [16]. Stock solutions prepared in appropriate organic solvents can be stored at temperatures below -20°C for extended periods without significant degradation [16].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of tert-Butoxycarbonyl-O-tert-butyl-L-serine through analysis of both proton and carbon-13 spectra [18] [19]. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic signals that enable unambiguous structural assignment [18]. The tert-butoxycarbonyl protecting group produces a distinctive singlet at 1.47 parts per million corresponding to nine protons, while the tert-butyl ether protecting group generates a separate singlet at 1.20 parts per million also integrating for nine protons [18].
The methylene protons of the serine side chain appear as complex multipiples in the region between 3.78 and 4.15 parts per million, reflecting the diastereotopic nature of these protons and their coupling with the α-proton [18]. The α-proton typically appears as a multiplet around 4.52 parts per million, showing characteristic coupling patterns with both the amino group proton and the methylene protons [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic 155-175 parts per million region [19] [22]. The quaternary carbons of both tert-butyl groups produce distinct signals, with the tert-butoxycarbonyl carbonyl carbon typically appearing around 155 parts per million and the carboxylic acid carbonyl carbon appearing near 175 parts per million [19]. Studies on related amino acid derivatives have shown that Carbon-13 Nuclear Magnetic Resonance chemical shifts of carbonyl carbons correlate with solvent polarities, providing insights into molecular interactions in solution [22].
Table 4: Key Nuclear Magnetic Resonance Spectroscopic Data
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 1.47 | Singlet (9H) | tert-Butoxycarbonyl CH₃ [18] |
¹H | 1.20 | Singlet (9H) | tert-Butyl ether CH₃ [18] |
¹H | 3.78-4.15 | Multiplet | CH₂ protons [18] |
¹H | 4.52 | Multiplet | α-CH proton [18] |
¹³C | ~155 | - | tert-Butoxycarbonyl C=O [19] |
¹³C | ~175 | - | Carboxylic acid C=O [19] |
Infrared spectroscopy of tert-Butoxycarbonyl-O-tert-butyl-L-serine reveals characteristic absorption bands that provide definitive structural identification and functional group analysis [26] [28]. The carbonyl stretching vibrations constitute the most diagnostic features of the infrared spectrum, with the carboxylic acid carbonyl typically appearing around 1720 wavenumbers and the carbamate carbonyl of the tert-butoxycarbonyl group appearing at slightly lower frequency [26].
The nitrogen-hydrogen stretching vibration produces a characteristic absorption band around 3400 wavenumbers, confirming the presence of the carbamate linkage [26]. Research on protected peptides in the gas phase has demonstrated that infrared spectroscopy in the 5-10 micrometer range can provide detailed information about hydrogen bonding networks and conformational preferences [28]. The amide regions between 1500-1700 wavenumbers contain overlapping bands from both the carbamate and carboxylic acid functionalities [28].
Studies on related compounds have shown that infrared spectroscopy can distinguish between different protecting group strategies and provide information about intramolecular interactions [28]. The methyl and methylene stretching vibrations appear in the expected regions around 2900-3000 wavenumbers, while the carbon-oxygen stretching vibrations of the ether linkage contribute to the complex absorption pattern in the 1000-1300 wavenumber region [26].
Mass spectrometry of tert-Butoxycarbonyl-O-tert-butyl-L-serine employs electrospray ionization to generate protonated molecular ions and characteristic fragmentation patterns [27] [25]. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the protonated molecule [M+H]⁺, while the sodium adduct appears at mass-to-charge ratio 284 [M+Na]⁺ [25]. These ionization patterns are consistent with the expected behavior of protected amino acids under electrospray ionization conditions [27].
Fragmentation studies of related tert-butoxycarbonyl-protected amino acids have revealed characteristic loss patterns, including elimination of tert-butyl groups and rearrangement reactions specific to the protecting group architecture [27]. The tert-butoxycarbonyl protecting group typically undergoes characteristic fragmentation involving loss of the tert-butyl cation, producing fragments at mass-to-charge ratios corresponding to the loss of 57 mass units [27].
Research on protected amino acid fragmentation has shown that compounds containing tert-butoxycarbonyl protecting groups exhibit different fragmentation behavior compared to other protecting group strategies [27]. The presence of multiple tert-butyl groups in tert-Butoxycarbonyl-O-tert-butyl-L-serine creates opportunities for sequential fragmentation processes, with initial loss of one tert-butyl group followed by additional fragmentation of the remaining protected functionalities [27].
Table 5: Mass Spectrometry Ionization Data
Ion Type | m/z Value | Assignment |
---|---|---|
[M+H]⁺ | 262 | Protonated molecular ion [25] |
[M+Na]⁺ | 284 | Sodium adduct [25] |
Fragmentation | [M-57]⁺ | Loss of tert-butyl group [27] |
The protection of the amino group in serine with the tert-butoxycarbonyl group represents a fundamental transformation in amino acid chemistry. The mechanism involves nucleophilic acyl substitution using di-tert-butyl dicarbonate as the protecting reagent [1] [3]. The reaction proceeds through attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [4] [5].
Laboratory-scale protection typically employs aqueous or mixed solvent systems with sodium bicarbonate or triethylamine as base [6] [7]. Optimal conditions involve temperatures of 0-25°C, reaction times of 0.5-4 hours, and 1.1-1.5 equivalents of di-tert-butyl dicarbonate [1] [6]. The reaction achieves yields of 85-95% under these controlled conditions. The use of acetone-water mixtures (1:1 ratio) has proven particularly effective, providing good solubility for both reactants while maintaining the aqueous environment necessary for base-mediated protection [6].
Critical parameters affecting the protection include pH control (8.0-9.5), temperature management to prevent side reactions, and careful monitoring of di-tert-butyl dicarbonate addition to avoid excess reagent-related impurities [6] [7]. The formation of carbon dioxide gas during the reaction requires adequate ventilation and open reaction vessels to prevent pressure buildup [5] [8].
The protection of the serine hydroxyl group with the tert-butyl group typically follows the amino protection step in sequential synthesis approaches [9] [10] [11]. This transformation employs tert-butyl chloride in the presence of strong bases such as sodium hydride or potassium tert-butoxide [10] [12]. The mechanism proceeds through either SN1 or SN2 pathways, depending on reaction conditions and substrate structure.
Optimal conditions for hydroxyl protection involve temperatures of 40-60°C, strongly basic conditions (pH 10-12), and aprotic solvents such as dimethylformamide or tetrahydrofuran [9] [10]. Reaction times typically range from 2-8 hours, with yields of 82-92% achievable under optimized conditions. The tert-butyl group provides excellent stability under basic conditions while remaining removable under acidic conditions, making it ideal for orthogonal protection strategies [12] [13].
Alternative methods include the use of tert-butyl acetate with perchloric acid catalysis, which provides milder conditions and reduced formation of elimination products [9]. This approach has shown particular utility in industrial applications where harsh basic conditions may be problematic. The reaction proceeds through acid-catalyzed formation of a tert-butyl carbocation, which subsequently alkylates the hydroxyl group.
The optimization of Boc-Ser(tBu)-OH synthesis requires careful consideration of multiple interdependent parameters [14] [15]. Temperature control emerges as the most critical factor, with optimal ranges of 0-25°C for amino protection and 40-60°C for hydroxyl protection. Higher temperatures lead to increased side reactions, including elimination and racemization, while lower temperatures result in incomplete conversion and extended reaction times [14] [16].
Reaction time optimization involves balancing conversion efficiency with side product formation. For amino protection, 0.5-4 hours provides optimal results, while hydroxyl protection typically requires 2-8 hours [6] [16]. Extended reaction times improve conversion but increase the risk of over-protection and impurity formation. Real-time monitoring using analytical techniques such as high-performance liquid chromatography enables precise endpoint determination [14].
Reagent stoichiometry significantly impacts both yield and purity. For di-tert-butyl dicarbonate, 1.1-1.5 equivalents ensures complete amino protection while minimizing excess reagent-related impurities [6] [3]. Base equivalents should be maintained at 1.0-1.2 relative to the amino acid to provide adequate basicity without promoting side reactions [6] [7]. The choice between different bases (sodium bicarbonate, triethylamine, sodium carbonate) affects reaction kinetics and selectivity, with triethylamine preferred for laboratory-scale synthesis due to its mild nature and ease of handling [7] [5].
Industrial production of Boc-Ser(tBu)-OH employs several distinct approaches optimized for large-scale manufacturing [17] [18]. Continuous flow reactors represent the most advanced industrial approach, offering superior heat and mass transfer, consistent product quality, and reduced environmental impact [17] [19]. These systems operate with capacities of 50-500 kg/day and achieve yields of 92-98% through precise control of reaction parameters [19] [20].
Batch reactor systems remain the predominant industrial method due to their high capacity (100-1000 kg/day) and established technology base [17]. Large-scale batch production employs optimized conditions including temperatures of 15-40°C, reaction times of 2-6 hours, and reduced reagent equivalents (1.05-1.2 for di-tert-butyl dicarbonate) [6]. Heat transfer limitations in large vessels necessitate careful temperature control and extended reaction times compared to laboratory-scale synthesis.
Microwave-assisted synthesis has emerged as a promising industrial approach for medium-scale production (5-50 kg/day) [21] [22]. This method reduces reaction times by 50-80% while improving yields to 90-96% [21] [23]. The technology requires specialized microwave-transparent reactors and precise power control but offers significant energy savings and improved process efficiency [21] [24].
Automated synthesizer systems provide reproducible conditions and minimal labor requirements for smaller-scale industrial production (1-20 kg/day) [14] [21]. These systems achieve yields of 94-98% through computer-controlled addition of reagents, temperature management, and real-time monitoring [14]. The high equipment costs limit their application to high-value products or specialized synthesis requirements.
Several alternative synthetic approaches to Boc-Ser(tBu)-OH have been developed to address specific synthetic challenges or improve process efficiency [25] [19] [26]. One-pot protection strategies simultaneously introduce both protecting groups, reducing purification steps and overall synthesis time [9] [17]. These methods typically achieve yields of 78-85% and reaction times of 4-8 hours, making them attractive for process optimization.
Enzymatic protection methods utilize the inherent selectivity of enzymes to achieve regioselective protection under mild conditions [27] [28]. These approaches employ proteases or esterases to catalyze the formation of protecting groups with high selectivity and minimal side product formation [27]. Yields typically range from 70-85%, with reaction times of 12-24 hours. The mild reaction conditions (pH 7-8, temperature 25-37°C) prevent racemization and decomposition.
Solid-phase synthesis approaches anchor the amino acid to a solid support, enabling automated synthesis and simplified purification [29] [26]. These methods achieve yields of 85-95% with reaction times of 2-6 hours [29] [30]. The approach is particularly valuable for preparing libraries of protected amino acids or for integration into peptide synthesis workflows.
Electrochemical methods represent an emerging alternative that employs electrochemical activation to introduce protecting groups under mild conditions [31] [32] [33]. These approaches achieve yields of 65-75% with minimal environmental impact and reduced energy consumption [32] [33]. The method utilizes the electrochemical generation of reactive intermediates to facilitate protection reactions without conventional chemical reagents.
Green chemistry principles have been increasingly applied to Boc-Ser(tBu)-OH synthesis to reduce environmental impact and improve sustainability [31] [34] [18]. Solvent-free synthesis eliminates organic solvent waste by conducting reactions in the solid state or using ball-milling techniques [34] [35]. These approaches achieve yields of 70-82% while reducing solvent waste by 70-90% [34].
Water-based synthesis systems replace organic solvents with water or aqueous mixtures, significantly reducing toxicity and environmental impact [34] [18] [20]. These methods achieve yields of 75-88% using environmentally benign conditions [34] [20]. The use of water as the primary solvent enables direct discharge of reaction waste without extensive treatment, reducing overall process costs and environmental burden.
Microwave acceleration reduces energy consumption by 60-80% compared to conventional heating methods while improving yields to 85-95% [21] [23] [24]. The technology enables rapid heating and cooling cycles, reducing overall synthesis time and energy requirements [21] [24]. Modern microwave systems incorporate real-time temperature and pressure monitoring to ensure reproducible results.
Flow chemistry approaches minimize waste generation through continuous operation and precise control of reaction parameters [18] [19] [36]. These systems achieve yields of 88-96% while reducing waste by 60-85% compared to batch processes [19] [36]. The continuous nature of flow processes enables real-time optimization and immediate response to process variations, improving overall efficiency.
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